molecular formula C19H17ClN2O3S B2996007 N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide CAS No. 301176-47-6

N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide

Cat. No.: B2996007
CAS No.: 301176-47-6
M. Wt: 388.87
InChI Key: QKBSLRHRNJKOTE-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide is a synthetic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry and drug discovery. Molecules containing the N-(thiazol-2-yl)acetamide structure are of significant research interest due to their diverse biological activities and potential as tools for probing biological systems. This compound is structurally analogous to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first class of selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily . Related analogs have demonstrated potent, state-dependent inhibition of ZAC, making them valuable pharmacological tools for exploring the poorly understood physiological functions of this receptor, which is activated by zinc, copper, and protons . Beyond neuroscientific research, the thiazole moiety is a key structural component in molecules investigated for a wide spectrum of therapeutic areas. Thiazole derivatives have shown promise in preclinical research for their potential antitumor, antimicrobial, anti-inflammatory, and anticonvulsant activities . The presence of both the thiazole ring and an acetamide linker in this compound suggests potential for interaction with various enzymatic targets and receptors, underscoring its utility as a versatile intermediate or lead compound in hit-to-lead optimization campaigns. Researchers can employ this chemical in studies aimed at developing novel therapeutics, investigating ion channel physiology, and understanding structure-activity relationships (SAR) within the thiazole derivative family.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-24-16-4-2-3-5-17(16)25-12-18(23)22-19-21-11-15(26-19)10-13-6-8-14(20)9-7-13/h2-9,11H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBSLRHRNJKOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. Its structure includes:

  • Thiazole moiety : A five-membered ring containing sulfur and nitrogen.
  • 4-Chlorobenzyl group : Enhances lipophilicity and biological membrane penetration.
  • Methoxyphenoxy acetamide : Contributes to the compound's solubility and interaction with biological targets.

The biological activity of N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide primarily involves:

  • Target Interaction : The compound is believed to interact with specific enzymes or receptors within microbial or cancerous cells, leading to inhibition of growth or induction of apoptosis.
  • Biochemical Pathways : It may disrupt critical pathways such as cell wall biosynthesis in bacteria or cell cycle regulation in cancer cells.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent:

  • In vitro Studies : Evaluated against various bacterial strains, it demonstrated significant inhibition comparable to standard antibiotics. For instance, compounds derived from similar thiazole structures have shown IC50 values in the range of 1.61 µg/mL to 1.98 µg/mL against specific pathogens .
CompoundTarget PathogenIC50 (µg/mL)
N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamideMycobacterium tuberculosisTBD
Benzothiazole derivativesVarious bacteria1.61 - 1.98

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cell Line Studies : The compound exhibited cytotoxic effects on cancer cell lines such as A431 and A549, with mechanisms involving apoptosis induction and cell cycle arrest .
Cell LineConcentration (µM)Effect
A4311 - 4Apoptosis promotion
A5491 - 4Cell cycle arrest

Structure-Activity Relationship (SAR)

The effectiveness of N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide can be attributed to specific structural features:

  • Chlorine Substitution : The presence of a chlorine atom in the benzyl group enhances the lipophilicity and biological activity.
  • Methoxy Group : The methoxy substitution on the phenoxy part increases solubility and may enhance interactions with biological targets.

Case Studies

Several studies have investigated similar compounds, providing insights into the biological activity of thiazole derivatives:

  • Antitumor Activity : A study found that thiazole derivatives with specific substitutions showed promising anticancer properties, with some compounds exhibiting lower IC50 values than standard treatments like doxorubicin .
  • Antibacterial Studies : Research demonstrated that thiazole-based compounds possess significant antibacterial properties, outperforming traditional antibiotics in certain cases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the benzyl, phenoxy, or thiazole moieties. These modifications influence molecular weight, polarity, and bioavailability:

Compound Name Substituents (Thiazole/Phenoxy) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 4-Cl-benzyl, 2-MeO-phenoxy ~422.9* Not reported Chlorine enhances lipophilicity
N-[5-(4-Bromobenzyl)-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide () 4-Br-benzyl, 4-Cl-phenoxy 437.74 Not reported Bromine increases molecular bulk
N-[5-(4-Methoxybenzyl)-thiazol-2-yl]-2-(3-CF₃-phenoxy)acetamide () 4-MeO-benzyl, 3-CF₃-phenoxy ~466.4 Not reported Trifluoromethyl enhances metabolic stability
Compound 14 () 4-Cl-phenyl, piperazin-1-yl 426.96 282–283 Piperazine improves solubility
Compound 7d () 2-F-phenoxy, pyridin-3-yl ~438.4 Not reported Fluorine enhances target affinity

*Calculated based on molecular formula.

Key Observations :

  • Methoxy and trifluoromethyl groups improve metabolic stability and solubility .
Enzyme Inhibition
  • MAO-B and Cholinesterase Inhibition : highlights triazole-benzothiazole acetamides with dual MAO-B/BChE inhibition (IC₅₀ values in nM range). The target compound’s chlorobenzyl group may similarly interact with MAO-B’s hydrophobic pocket .
  • Anticancer Activity: Compound 7d () exhibits potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM) due to its 2-fluoro-phenoxy group enhancing DNA intercalation . Thiadiazole derivatives () show IC₅₀ values as low as 1.61 µg/mL against HepG2, attributed to α,β-unsaturated ketone moieties .
Antimicrobial Activity
  • Piperazine-linked acetamides (e.g., Compounds 47–50 in ) demonstrate broad-spectrum activity against gram-positive bacteria (MIC = 2–8 µg/mL) and fungi, likely due to sulfonyl groups disrupting microbial membranes .

Pharmacological Selectivity

  • Target Specificity: Fluorinated analogs (e.g., GSK920684A in ) show FPR2 agonism, while pyridazinone derivatives () activate FPR1/FPR2, suggesting substituent-dependent receptor selectivity .
  • Toxicity : Sulfathiazole derivatives () exhibit low cytotoxicity (IC₅₀ > 10 µM) compared to antitumor thiadiazoles, highlighting the role of electron-withdrawing groups in reducing off-target effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-amino-5-(4-chloro-benzyl)thiazole with 2-(2-methoxy-phenoxy)acetyl chloride in the presence of a base (e.g., triethylamine) in solvents like dioxane or acetone. Yield optimization can be achieved by:

  • Controlling stoichiometry : Ensure equimolar ratios of reactants to minimize side products .
  • Temperature modulation : Reflux at 20–25°C prevents decomposition of sensitive intermediates .
  • Purification : Recrystallization from ethanol-DMF mixtures enhances purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 7.1–7.3 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M]+ peaks at m/z 471–507) and fragmentation patterns (e.g., loss of chloro-benzyl or methoxy-phenoxy groups) .
  • Elemental Analysis : Validates C, H, N content (e.g., calculated vs. experimental values within ±0.3%) .

Q. How is the bioactivity of this compound initially screened in academic research?

  • Methodological Answer : Preliminary bioactivity is assessed using:

  • Antimicrobial Assays : Disk diffusion or microdilution against pathogens (e.g., Xanthomonas oryzae) with EC50 values compared to standards like bismerthiazol .
  • Enzyme Inhibition : MAO-A/B or acetylcholinesterase (AChE) inhibition via spectrophotometric IC50 determination .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC50 calculations using cisplatin as a reference) .

Advanced Research Questions

Q. How can researchers address discrepancies in synthetic yields reported for similar acetamide-thiazole derivatives?

  • Methodological Answer : Yield variations (e.g., 21% vs. 80% in derivatives) may arise from:

  • Reagent quality : Impurities in chloroacetyl chloride or amines reduce reactivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst use : Anhydrous K2CO3 or phase-transfer catalysts enhance reaction rates .
  • Statistical optimization : Design of Experiments (DoE) can identify critical factors like temperature and stoichiometry .

Q. What computational strategies are employed to predict the binding affinity of this compound with neurological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina simulates interactions with MAO-B or AChE active sites. Key residues (e.g., Tyr435 in MAO-B) are analyzed for hydrogen bonding or π-π stacking .
  • MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to validate docking poses .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing chloro groups) with inhibitory potency .

Q. How should conflicting bioactivity data across structural analogs be resolved?

  • Methodological Answer : Contradictions (e.g., high anti-Xoo activity in some derivatives but not others) require:

  • SAR Studies : Systematic variation of substituents (e.g., 4-chloro vs. 4-methyl on the benzyl group) to identify critical pharmacophores .
  • Dose-Response Curves : Validate EC50/IC50 values across multiple replicates to rule out assay variability .
  • Metabolic Stability Tests : Assess compound degradation in vitro (e.g., liver microsomes) to differentiate intrinsic vs. metabolism-driven activity loss .

Data Contradiction Analysis

Q. Why do some studies report potent MAO-B inhibition for this compound, while others show negligible activity?

  • Methodological Answer : Discrepancies may stem from:

  • Enzyme source : Recombinant human MAO-B vs. rat brain homogenates exhibit varying sensitivity .
  • Assay conditions : pH (7.4 vs. 8.0) or substrate concentration (e.g., kynuramine vs. tyramine) alter inhibition kinetics .
  • Stereochemical purity : Racemic mixtures vs. enantiomerically pure samples impact binding .

Experimental Design Considerations

Q. What controls are essential when evaluating the cytotoxicity of this compound?

  • Methodological Answer :

  • Negative controls : Solvent-only treatments (e.g., DMSO at ≤0.1% v/v) to exclude vehicle effects .
  • Positive controls : Standard chemotherapeutics (e.g., cisplatin for apoptosis induction) .
  • Cell viability normalization : Use of internal standards (e.g., Alamar Blue or MTT) to quantify live/dead cells .

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